Cas no 1240169-90-7 (4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine)

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine
- Z2689035163
- 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine
-
- MDL: MFCD34167918
- インチ: 1S/C9H9Cl2N3O2/c10-7-5-6(12-9(11)13-7)8(15)14-1-3-16-4-2-14/h5H,1-4H2
- InChIKey: GGLYXTOGBORYMO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(N2CCOCC2)=O)=NC(=N1)Cl
計算された属性
- せいみつぶんしりょう: 261.0071819 g/mol
- どういたいしつりょう: 261.0071819 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 262.09
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.3
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28227067-0.05g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
Enamine | EN300-28227067-0.5g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-28227067-10g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95% | 10g |
$4667.0 | 2023-09-09 | |
Aaron | AR028VNT-10g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95% | 10g |
$6443.00 | 2023-12-16 | |
Aaron | AR028VNT-1g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95% | 1g |
$1519.00 | 2025-02-17 | |
Aaron | AR028VNT-2.5g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95% | 2.5g |
$2950.00 | 2023-12-16 | |
Enamine | EN300-28227067-1g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95% | 1g |
$1086.0 | 2023-09-09 | |
Enamine | EN300-28227067-2.5g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-28227067-0.25g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-28227067-10.0g |
4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |
1240169-90-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 |
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 関連文献
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholineに関する追加情報
Recent Advances in the Study of 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine (CAS: 1240169-90-7)
The compound 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine (CAS: 1240169-90-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the unique structural features of this compound make it a promising candidate for further development. Researchers have successfully utilized this compound in the design of selective inhibitors targeting specific kinase pathways, demonstrating its versatility in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists explored the synthetic routes for 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine and its derivatives. The study reported a high-yield, scalable synthesis method that ensures reproducibility and purity, which are crucial for pharmaceutical applications. The researchers also conducted preliminary in vitro assays to evaluate the compound's inhibitory activity against a panel of kinases, revealing promising selectivity profiles.
Another significant development involves the application of 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine in the development of PROTACs (Proteolysis Targeting Chimeras). A recent preprint article on bioRxiv detailed how this compound was incorporated into PROTAC molecules designed to degrade oncogenic proteins. The study demonstrated that the resulting PROTACs exhibited potent degradation activity in cancer cell lines, suggesting a potential new avenue for targeted cancer therapy.
Furthermore, computational studies have provided insights into the molecular interactions of 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine with its biological targets. Molecular docking and dynamics simulations have revealed key binding motifs and interactions, which could guide the rational design of more potent and selective derivatives. These findings were published in a 2024 issue of ACS Chemical Biology, underscoring the compound's potential as a scaffold for drug design.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine-based compounds. Recent research has focused on improving solubility and bioavailability while maintaining target specificity. A collaborative study between academic and industrial researchers, published in Pharmaceutical Research, reported the development of prodrug strategies to enhance the compound's therapeutic efficacy.
In conclusion, 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine (CAS: 1240169-90-7) represents a versatile and promising compound in chemical biology and drug discovery. Its applications in kinase inhibition, PROTAC development, and targeted therapy highlight its potential to address unmet medical needs. Future research should focus on further optimizing its properties and exploring its therapeutic potential in preclinical and clinical settings.
1240169-90-7 (4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine) 関連製品
- 1188535-58-1(1,2-Dichloro-3-fluoro-4-iodobenzene)
- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)
- 883711-28-2(3-2-(4-methoxyphenyl)acetamido-N-phenyl-1-benzofuran-2-carboxamide)
- 51292-42-3(2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid)
- 4433-79-8(4'-Chloro-2',5'-dimethoxyacetoacetanilide)
- 2171694-77-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(3-methylcyclohexyl)ethylcarbamoyl}propanoic acid)
- 2361716-12-1(N-(2-{5-(dimethylamino)pyridin-2-ylformamido}ethyl)prop-2-enamide)
- 1393442-64-2(5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole)
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)
- 276695-32-0(2-(N-Benzylmethylsulfonamido)Acetic Acid)




